N'-(4-Bromophenyl)formohydrazide
Description
N'-(4-Bromophenyl)formohydrazide is a hydrazide derivative characterized by a brominated phenyl group attached to a formohydrazide backbone. These compounds are frequently explored for their coordination chemistry, biological activity, and applications in materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-(4-bromoanilino)formamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-1-3-7(4-2-6)10-9-5-11/h1-5,10H,(H,9,11) |
InChI Key |
WVBXPRJPBAZCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The 4-bromophenyl group is a common motif in hydrazide derivatives, but modifications to the hydrazide backbone or additional aromatic systems significantly alter properties. Key examples include:
Furan and Nitrophenyl Modifications
- N′-[(E)-{5-[(4-Bromophenoxy)methyl]-2-furyl}methylene]-2-(4-nitrophenyl)acetohydrazide (): Incorporates a furyl ring and nitrophenyl group. The furan oxygen may participate in hydrogen bonding, influencing solubility .
Pyrazole and Pyridine Systems
- 3-(4-Bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide (): Features a pyrazole ring and pyridine substituent. The pyridine’s basicity and pyrazole’s hydrogen-bonding capacity could enhance metal coordination, relevant in catalysis or medicinal chemistry .
Ethoxy-Hydroxybenzylidene Derivatives
- N-(4-Bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide (): The ethoxy-hydroxybenzylidene group introduces intramolecular hydrogen bonding (O–H···N), stabilizing the planar conformation. This may improve thermal stability and crystallinity .
Physical and Spectral Properties
Table 1: Comparative Physical Data
| Compound Name (Evidence ID) | Molecular Weight | Melting Point (°C) | Notable Features |
|---|---|---|---|
| 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole-3-acetohydrazide (6) | 523.45 | 160–162 | 72.5% yield; high C content (56.89%) |
| N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide (13,17) | 382.19 | Not reported | Intramolecular O–H···N bond; chain-forming N–H···O interactions |
| N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea (9) | 398.08 | Monoclinic crystal | High symmetry (P21/n space group) |
- Melting Points : The imidazothiazole derivative () exhibits a moderate melting point (160–162°C), likely due to rigid aromatic systems .
- Crystallography: Urea derivatives () adopt monoclinic structures (P21/n), while hydrazones () form chains via hydrogen bonding, impacting solubility and stability .
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